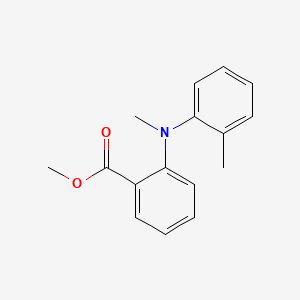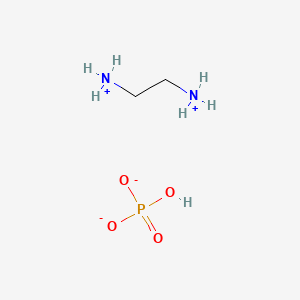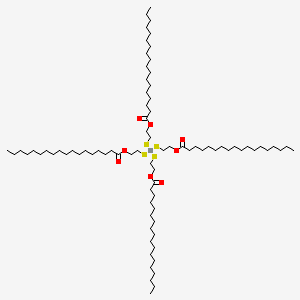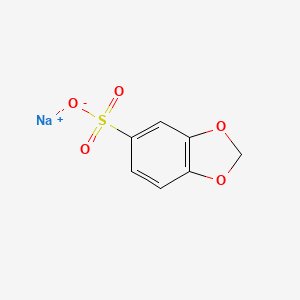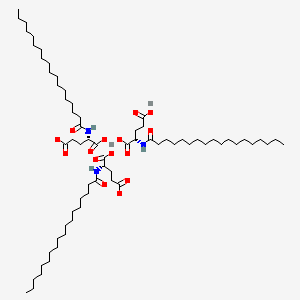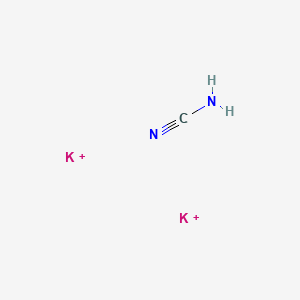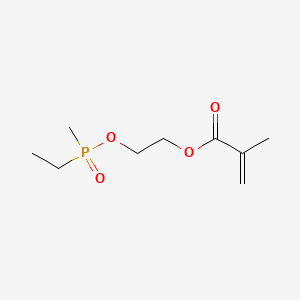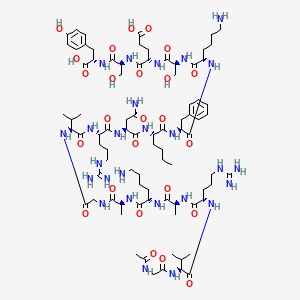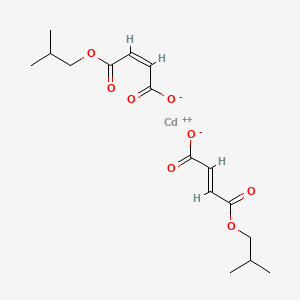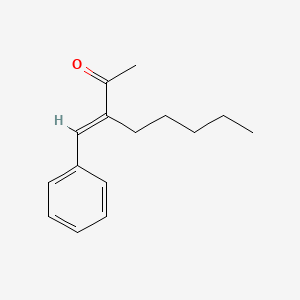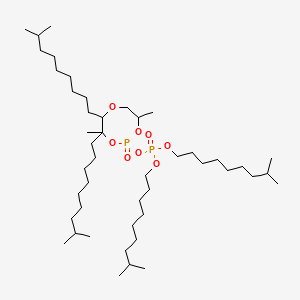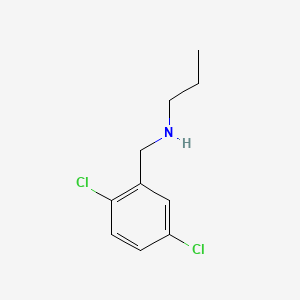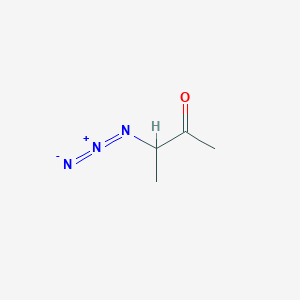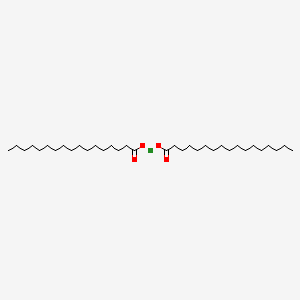
Magnesium heptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium heptadecanoate, also known as magnesium margarate, is a magnesium salt of heptadecanoic acid. Heptadecanoic acid, a saturated fatty acid, is found in trace amounts in the fat and milkfat of ruminants. The compound’s molecular formula is C₃₄H₆₆MgO₄, and it is classified as an odd-chain fatty acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium heptadecanoate can be synthesized through the reaction of heptadecanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the heptadecanoic acid with magnesium hydroxide or magnesium oxide in an organic solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where heptadecanoic acid is reacted with magnesium salts under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium heptadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield heptadecanoic acid and magnesium metal.
Substitution: The magnesium ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Heptadecanoic acid and magnesium metal.
Substitution: Corresponding metal heptadecanoates.
Aplicaciones Científicas De Investigación
Magnesium heptadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other magnesium compounds.
Biology: Studied for its role in cellular metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of magnesium heptadecanoate involves its interaction with cellular membranes and enzymes. Magnesium ions play a crucial role in stabilizing cell membranes and are involved in various enzymatic reactions. The heptadecanoate moiety can integrate into lipid bilayers, affecting membrane fluidity and function. The compound’s effects are mediated through pathways involving magnesium-dependent enzymes and ion channels .
Comparación Con Compuestos Similares
Magnesium stearate: Another magnesium salt of a fatty acid, commonly used as a lubricant in pharmaceutical formulations.
Magnesium palmitate: Similar in structure but with a shorter carbon chain.
Magnesium oleate: An unsaturated counterpart with different chemical properties .
Uniqueness: Magnesium heptadecanoate is unique due to its odd-chain fatty acid structure, which imparts distinct physical and chemical properties. Its specific interactions with biological membranes and enzymes differentiate it from other magnesium salts of fatty acids .
Propiedades
Número CAS |
94266-34-9 |
|---|---|
Fórmula molecular |
C34H66MgO4 |
Peso molecular |
563.2 g/mol |
Nombre IUPAC |
magnesium;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
Clave InChI |
ZHRNOJNAACVXGA-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


